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Compound of Interest

Compound Name: (4-Amino-3-fluorophenyl)methanol

Cat. No.: B179550

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(hydroxymethyl)aniline is a substituted aniline derivative of interest in medicinal
chemistry and drug development. Its specific arrangement of a fluorine atom, an amino group,
and a hydroxymethyl group on the benzene ring presents a unique combination of electronic
and steric properties. These features make it a valuable building block for the synthesis of a
wide range of more complex molecules, including potential therapeutic agents. The fluorine
atom can enhance metabolic stability and binding affinity, while the amino and hydroxymethyl
groups provide reactive handles for further chemical modifications.

This technical guide provides a summary of the available physical and chemical data for 2-
Fluoro-4-(hydroxymethyl)aniline. Due to the limited availability of experimental data for this
specific compound, this guide also includes data for structurally related analogs to provide a
comparative context for its expected properties. Furthermore, detailed, generalized
experimental protocols for the determination of key physical properties are provided to aid
researchers in their own characterization efforts.

Chemical Structure and Properties

e IUPAC Name: (2-Amino-5-fluorophenyl)methanol

e Synonyms: 2-Fluoro-4-(hydroxymethyl)aniline, 2-Amino-5-fluorobenzyl alcohol
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e CAS Number: 133934-73-3 (Note: This CAS number is not consistently and definitively
assigned in all public databases, caution is advised)

e Molecular Formula: C7HsFNO

e Molecular Weight: 141.14 g/mol

Comparative Physical Properties of Related Aniline
Derivatives

Due to the scarcity of publicly available, experimentally determined physical properties for 2-
Fluoro-4-(hydroxymethyl)aniline, the following table provides data for structurally similar
compounds. This comparative data allows for an estimation of the expected properties of the
target compound.
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Property

2-Fluoroaniline

2-Fluoro-4-
methylaniline

2-Fluoro-4-
(trifluoromethy
l)aniline

2-Fluoro-4-
(hydroxymethy
l)aniline
(Predicted)

CAS Number

348-54-9

452-80-2

69409-98-9

133934-73-3

Molecular

Formula

CeHeFN

C7HsFN

C7HsFaN

C7HsFNO

Molecular Weight

111.12 g/mol

125.15 g/mol

179.11 g/mol

141.14 g/mol

Appearance

Clear colorless to

brown liquid

Pale orange

clear liquid

Clear, faint

yellow liquid

Likely a solid at
room

temperature

Melting Point

-29 °C

Not available
(liquid)

Expected to be
significantly
higher than
analogs due to
hydrogen
bonding
capabilities of the
-CH20H group.

Boiling Point

182-183 °C

70-71 °C (7
mmHg)

55 °C (0.3 Torr)

Expected to be
higher than
analogs due to
the polar
hydroxymethyl
group.

Density

1.151 g/mL at 25
°C

1.108 g/mL at 25
°C

1.383 g/cm3
(Predicted)

Expected to be
between that of
the methyl and
trifluoromethyl

analogs.

pKa

3.2 (at 25 °C)

Not available

1.37 (Predicted)

Expected to be
influenced by
both the
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electron-
withdrawing
fluorine and the
electron-donating
(by
hyperconjugation
) or weakly
withdrawing
(inductive)
hydroxymethyl
group.

Expected to have
some water
solubility due to
the polar
i hydroxymethyl
Insoluble in _
. L group and its
. water; soluble in Not miscible in . .
Solubility Not specified ability to form
ethanol and water.[2]
hydrogen bonds.
ether.[1] _ .
Likely soluble in
polar organic
solvents like
ethanol and

methanol.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of key physical
properties of solid organic compounds like 2-Fluoro-4-(hydroxymethyl)aniline.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at
which the substance transitions from a solid to a liquid. Impurities typically depress and
broaden the melting point range.

Methodology:
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e Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and
packed into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer or temperature probe.

e Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the
temperature approaches the expected melting point.

o Observation: The temperature at which the first drop of liquid appears is recorded as the
beginning of the melting range. The temperature at which the last crystal melts is recorded
as the end of the melting range.

e Reporting: The result is reported as a melting point range.

Solubility Testing

Principle: The solubility of a compound in various solvents provides insights into its polarity and
the types of intermolecular forces it can engage in.

Methodology:

e Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water,
ethanol, acetone, ethyl acetate, dichloromethane, hexane).

e Procedure: To approximately 1 mL of the chosen solvent in a small test tube, add a small,
accurately weighed amount of the compound (e.g., 10 mg).

» Observation: The mixture is agitated or sonicated and observed for dissolution. Solubility is
typically classified as soluble, partially soluble, or insoluble.

e Quantitative Determination (Optional): For a more precise measurement, a saturated
solution can be prepared, and the concentration of the dissolved solute can be determined
analytically (e.qg., by UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis
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Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of a molecule. The chemical shift, splitting pattern, and integration of signals reveal

the electronic environment and connectivity of atoms.

Methodology:

Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, D20) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is
"shimmed" to achieve homogeneity. H and 3C NMR spectra are acquired using appropriate
pulse sequences.

Data Processing and Analysis: The resulting free induction decay (FID) is Fourier
transformed to produce the NMR spectrum. The spectrum is then phased, baseline-
corrected, and referenced. Chemical shifts, coupling constants, and integrals are analyzed to
elucidate the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to the vibrational transitions of its chemical bonds. The presence of characteristic

absorption bands indicates the presence of specific functional groups.

Methodology:

o Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small
amount of the sample with dry potassium bromide and pressing the mixture into a
transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be
obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded,
typically over the range of 4000-400 cm—1.

Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated
with known vibrational frequencies of functional groups (e.g., O-H stretch, N-H stretch, C-O
stretch, aromatic C-H bends).
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Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. It provides
information about the molecular weight of the compound and its fragmentation pattern, which
can aid in structural elucidation.

Methodology:

e Sample Introduction and lonization: A small amount of the sample is introduced into the
mass spectrometer and ionized. Common ionization techniques for organic molecules
include Electron lonization (El) and Electrospray lonization (ESI).

o Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer
(e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Analysis: The molecular ion peak ([M]* or [M+H]*) is identified to determine the
molecular weight. The fragmentation pattern is analyzed to identify characteristic structural
motifs.

Synthesis Pathway and Experimental Workflow

A plausible synthetic route to 2-Fluoro-4-(hydroxymethyl)aniline is the hydrolysis of 2-
(chloromethyl)-4-fluoroaniline.[3] This reaction involves the nucleophilic substitution of the
chlorine atom by a hydroxyl group.

Purification
(e.g., Recrystallization,
Chromatography)

2-Fluoro-4-(hydroxymethyl)aniline Pure Product

[ 2-(Chloromethyl)-4-fluoroaniline ]Mb

Hydrolysis
(e.g., H20, base)

Click to download full resolution via product page

Caption: Synthesis workflow for 2-Fluoro-4-(hydroxymethyl)aniline.
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Another relevant transformation in the synthesis of related compounds is the reduction of a
carboxylic acid to a primary alcohol. For instance, if 2-amino-5-fluorobenzoic acid were the
starting material, a reduction step would be necessary to obtain 2-Fluoro-4-
(hydroxymethyl)aniline.

Reduction Reducing Agent

[ 2-Amino-5-fluorobenzoic acid 2-Fluoro-4-(hydroxymethyl)aniline

(e.g., LiAlHa in THF)

Click to download full resolution via product page

Caption: Reduction of 2-amino-5-fluorobenzoic acid.

Conclusion

2-Fluoro-4-(hydroxymethyl)aniline is a valuable building block in synthetic and medicinal
chemistry. While comprehensive experimental data on its physical properties are not widely
published, this guide provides a framework for understanding its likely characteristics through
comparison with structurally similar analogs. The provided experimental protocols offer
standardized methods for researchers to determine these properties in their own laboratories.
The illustrative synthesis workflows provide a logical pathway for the preparation of this
compound, which is essential for its application in drug discovery and development. As
research into fluorinated organic compounds continues to expand, a more complete
characterization of this and related molecules will undoubtedly contribute to the advancement
of chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(hydroxymethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179550#physical-properties-of-2-fluoro-4-
hydroxymethyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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